molecular formula C36H68O4 B10765678 12-OAHSA-d17

12-OAHSA-d17

Cat. No.: B10765678
M. Wt: 582.0 g/mol
InChI Key: OCHJVQODRYVDAA-QVXTUTMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-OAHSA-d17, also known as 9Z-octadecenoic-11,11’,12,12’,13,13’,14,14’,15,15’,16,16’,17,17’,18,18,18-d17 acid, 11-carboxy-1-hexylundecyl ester, is a deuterium-labeled version of 12-OAHSA. This compound is a branched fatty acid ester of hydroxy fatty acids (FAHFAs), which are newly identified endogenous lipids. These lipids are regulated by fasting and high-fat feeding and are associated with insulin sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-OAHSA-d17 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the 12-OAHSA molecule. The process typically involves the esterification of oleic acid at the 12th carbon of hydroxy stearic acid. The reaction conditions include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to maintain high purity and consistency. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve a purity of ≥99% deuterated forms .

Chemical Reactions Analysis

Types of Reactions

12-OAHSA-d17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 12-OAHSA-d17 involves its role as a lipid mediator. It is believed to interact with specific molecular targets and pathways involved in lipid metabolism and insulin sensitivity. The compound is associated with the regulation of glucose transporters and the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-OAHSA-d17 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies. This makes it a valuable tool in lipid research and metabolic studies .

Properties

Molecular Formula

C36H68O4

Molecular Weight

582.0 g/mol

IUPAC Name

12-[(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoyl]oxyoctadecanoic acid

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2

InChI Key

OCHJVQODRYVDAA-QVXTUTMISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O

Origin of Product

United States

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